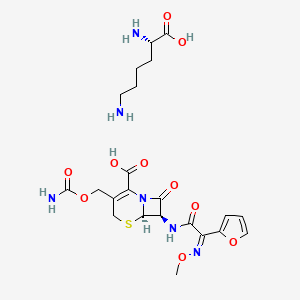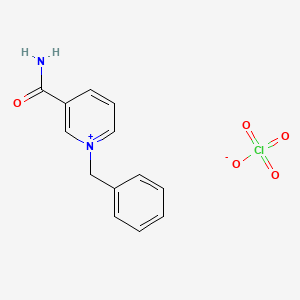![molecular formula C8H7N3O2 B14496389 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide CAS No. 64204-19-9](/img/structure/B14496389.png)
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is a heterocyclic compound that contains nitrogen atoms within its ring structure This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide typically involves multicomponent reactions that combine various starting materials under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of oxidizing agents. For instance, the reaction of 3-methylpyridine with hydrazine and an oxidizing agent like hydrogen peroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrido[2,3-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the 1,4-dioxide group but shares the core structure.
3-Methylpyrido[2,3-b]pyrazine: Similar structure without the 1,4-dioxide group.
Pyrido[2,3-b]pyrazine 1,4-dioxide: Similar structure without the methyl group.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is unique due to the presence of both the methyl group and the 1,4-dioxide functional group.
Properties
CAS No. |
64204-19-9 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-4-oxidopyrido[2,3-b]pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10(12)7-3-2-4-9-8(7)11(6)13/h2-5H,1H3 |
InChI Key |
UTFPACZICQHJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=O)C2=C(N1[O-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)




![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)





![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

